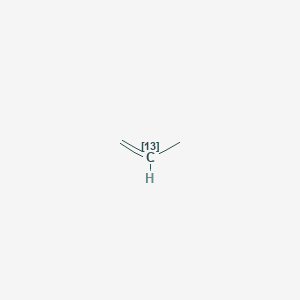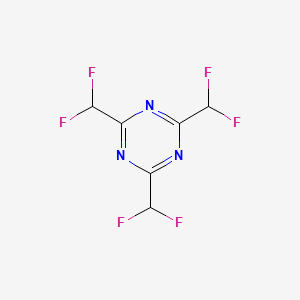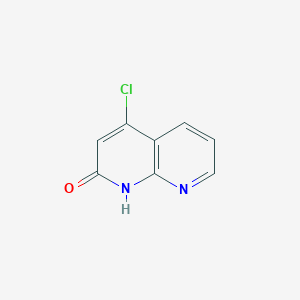![molecular formula C24H22O3 B1601915 (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol CAS No. 73968-62-4](/img/no-structure.png)
(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol, also known as TFM-DHF, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is of interest due to its unique structure and potential mechanisms of action.
Mechanism of Action
The mechanism of action of (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol is not fully understood, but it is thought to involve the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol has also been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol can protect neurons from oxidative stress and inflammation, and can promote neuronal survival and growth. In vivo studies have shown that (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol in lab experiments is its high purity and yield, which allows for consistent and reliable results. However, one limitation is that the mechanism of action of (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several future directions for research on (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol. One direction is to further investigate its potential therapeutic applications for neurodegenerative diseases. Another direction is to better understand its mechanism of action, which may lead to the development of more effective treatments. Additionally, further studies are needed to determine the safety and toxicity of (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol in humans.
Synthesis Methods
The synthesis of (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol involves several steps, including the reaction of triphenylmethanol with paraformaldehyde to form triphenylmethoxyacetaldehyde. This intermediate is then reacted with 2,3-dihydrofuran in the presence of a Lewis acid catalyst to form (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol. The synthesis of (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol has been optimized to yield high purity and yield.
Scientific Research Applications
(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. (5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol has been shown to have neuroprotective effects in vitro and in vivo, suggesting that it may have potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
73968-62-4 |
|---|---|
Product Name |
(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol |
Molecular Formula |
C24H22O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2S)-2-(trityloxymethyl)-2,3-dihydrofuran-5-ol |
InChI |
InChI=1S/C24H22O3/c25-23-17-16-22(27-23)18-26-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17,22,25H,16,18H2/t22-/m0/s1 |
InChI Key |
UZGQDUOYSWKFCN-QFIPXVFZSA-N |
Isomeric SMILES |
C1C=C(O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
SMILES |
C1C=C(OC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Canonical SMILES |
C1C=C(OC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





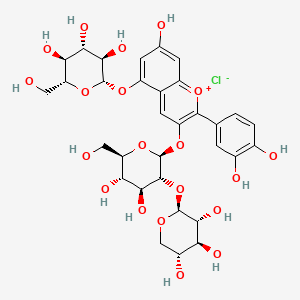
![2H-Spiro[benzofuran-3,4'-piperidine]](/img/structure/B1601837.png)
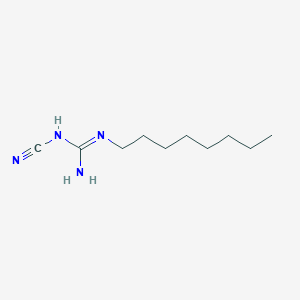
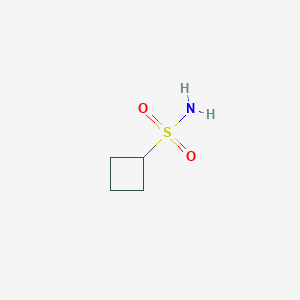
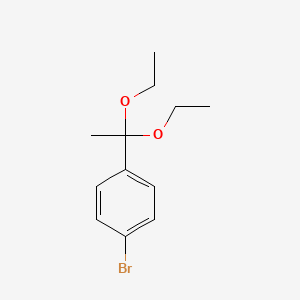
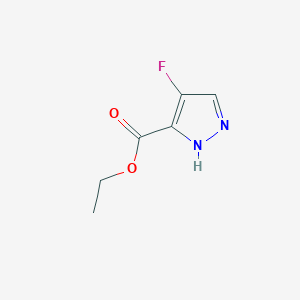


![3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline](/img/structure/B1601851.png)
